
2-chloro-5-trifluoromethanesulfonylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-trifluoromethanesulfonylpyridine is an organic compound with the chemical formula C5H3ClF3NO2S. It is an important reagent in organic chemistry, as it is used in a variety of reactions, including the synthesis of pharmaceuticals and other compounds. In addition, it has been used in the study of biochemical and physiological processes.
Wirkmechanismus
2-Chloro-5-trifluoromethanesulfonylpyridine acts as a nucleophile in organic reactions, meaning that it can react with electrophiles, such as protons, to form new bonds. In addition, it can act as a catalyst in some reactions, meaning that it can speed up the reaction without being consumed.
Biochemical and Physiological Effects
2-Chloro-5-trifluoromethanesulfonylpyridine has been used to study the metabolism of drugs, the action of enzymes, and the regulation of gene expression. It has also been used to study the effects of drugs on the body, such as their effects on the cardiovascular system and the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-trifluoromethanesulfonylpyridine has several advantages for use in laboratory experiments. It is a highly reactive compound, meaning that it can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is also a highly toxic compound and should be handled with caution.
Zukünftige Richtungen
2-Chloro-5-trifluoromethanesulfonylpyridine has a variety of potential future applications. It could be used to synthesize new pharmaceuticals or other compounds, or to study the effects of drugs on the body. Additionally, it could be used to study the biochemical and physiological processes of organisms, such as the metabolism of drugs, the action of enzymes, and the regulation of gene expression. It could also be used to develop new catalysts or to study the mechanism of organic reactions. Finally, it could be used to study the environmental effects of chemicals and other substances.
Synthesemethoden
2-Chloro-5-trifluoromethanesulfonylpyridine can be synthesized through two methods: the direct reaction of pyridine with trifluoromethanesulfonyl chloride and the reaction of pyridine with trifluoromethanesulfonyl chloride followed by chlorination. In the first method, pyridine is reacted with trifluoromethanesulfonyl chloride in an inert atmosphere at room temperature to form 2-chloro-5-trifluoromethanesulfonylpyridine. In the second method, pyridine is first reacted with trifluoromethanesulfonyl chloride in an inert atmosphere at room temperature and then chlorinated to form 2-chloro-5-trifluoromethanesulfonylpyridine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-trifluoromethanesulfonylpyridine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other compounds. Additionally, it has been used to study biochemical and physiological processes, such as the metabolism of drugs, the action of enzymes, and the regulation of gene expression.
Eigenschaften
IUPAC Name |
2-chloro-5-(trifluoromethylsulfonyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-5-2-1-4(3-11-5)14(12,13)6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSPRHJCTLEFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-trifluoromethanesulfonylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

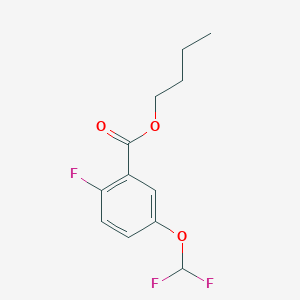
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)
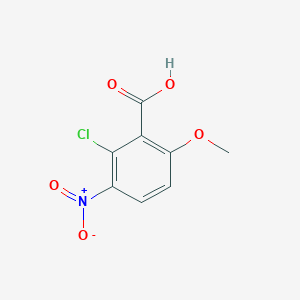
![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)
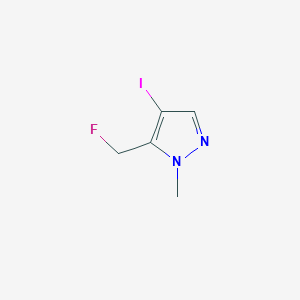

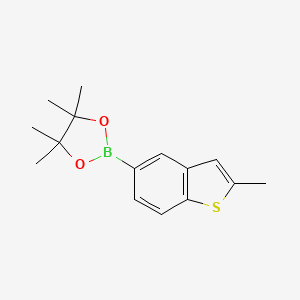
![2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid](/img/structure/B6601097.png)

![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide](/img/structure/B6601112.png)

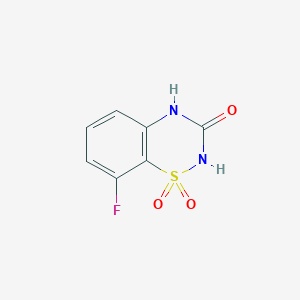
![tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B6601143.png)